Friedelan-3-one
Description
Historical Context of Friedelan-3-one Discovery and Early Investigations
The journey of this compound research began in 1807 when it was first isolated from cork, the outer bark of the cork oak (Quercus suber). nih.govnih.gov Initially, it was given the common name “cork alcohol”. nih.gov For a considerable time, its precise chemical structure remained a puzzle to chemists. It was the seminal work of E. J. Corey and J. J. Ursprung, published in 1956, that was instrumental in the definitive elucidation of the intricate pentacyclic structure of Friedelin (B1674157) and the related compound Cerin. acs.org Subsequent to its initial discovery, this compound has been identified in a wide array of plant species across various families, including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in lower organisms like mosses and lichens. nih.govresearchgate.net Early investigations into its chemical properties laid the groundwork for its later use in complex synthetic and mechanistic studies. oup.com
Significance of this compound within Triterpenoid (B12794562) Chemistry Research
This compound holds a position of considerable importance within the realm of triterpenoid chemistry. Its rigid and complex polycyclic framework has made it an invaluable model for stereochemical studies and for investigating the mechanisms of complex chemical reactions. acs.orgmdpi.com The study of the "friedo" rearrangement, a series of sequential backbone rearrangements involving methyl and hydride shifts, has been significantly advanced through research on friedelane-type triterpenoids. pageplace.de These studies have provided fundamental insights into the conformational energetics of cationic backbone rearrangements in triterpenoid biosynthesis. acs.org
Furthermore, this compound serves as a crucial biosynthetic precursor to other biologically significant triterpenoids. biorxiv.orgresearchgate.net A notable example is its role as the committed precursor in the biosynthesis of celastrol (B190767), a potent anti-inflammatory and anti-cancer agent. biorxiv.orgcjnmcpu.com The enzymatic conversion of 2,3-oxidosqualene (B107256) to this compound represents a key cyclization step in the formation of this class of compounds. biorxiv.orgresearchgate.net
Scope and Research Trajectories of this compound Studies
The scientific investigation of this compound has followed several distinct yet interconnected trajectories, encompassing its biosynthesis, chemical synthesis and derivatization, and the exploration of its diverse biological activities. Research has delved into understanding the intricate enzymatic pathways leading to its formation from squalene (B77637). nih.govmdpi.com Concurrently, the total synthesis of this compound and its analogues has been a target for organic chemists, showcasing the power of modern synthetic methodologies. sigmaaldrich.com
A significant area of research has been the use of this compound as a chemical scaffold for the creation of novel derivatives with a wide spectrum of biological activities. sigmaaldrich.comacs.orgnih.gov These studies have explored its potential as an anti-inflammatory, antimicrobial, anticonvulsant, and cytotoxic agent. nih.govscielo.brresearchgate.net The structural modifications of the friedelane (B3271969) skeleton have led to the discovery of compounds with enhanced or selective biological effects, underscoring its potential as a lead compound in drug discovery. acs.org
Detailed Research Findings
The following table summarizes key research findings related to the biological activities of this compound and its derivatives.
| Derivative/Compound | Biological Activity | Research Finding | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Showed an IC50 of 11.40 μg/mL against Bacillus cereus. | nih.gov |
| Friedelan-3α-ol | Antimicrobial | Exhibited an IC50 of 13.07 μg/mL against Staphylococcus aureus. | nih.gov |
| 28-hydroxyfriedelane-3,15-dione | Cytotoxic | Demonstrated an IC50 of 259 ± 33 μM against K-562 leukemia cells. | acs.org |
| Friedelane-3,15-dione | Cytotoxic | Showed an IC50 value of 350 ± 43 μM against THP-1 cells. | acs.org |
| This compound | Anticonvulsant | Showed up to 83% protection against convulsions in mice. | researchgate.net |
| 2,3-secofriedelan-2-al-3-oic acid | Insecticidal | Demonstrated stronger insecticidal activity than the parent compound, friedelin. | acs.org |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the linear precursor, 2,3-oxidosqualene. nih.govmdpi.com This precursor undergoes a series of intricate enzymatic reactions, including protonation, cyclization, and multiple rearrangements of its carbon skeleton, catalyzed by oxidosqualene cyclases. nih.govmdpi.com The pathway proceeds through several cationic intermediates, including dammarenyl, baccharenyl, lupyl, germanioyl, oleamyl, taraxaeyl, multiflorenol, walsurenyl, companulyl, and glutinyl cations, before finally yielding the friedenyl cation, which is then converted to this compound. nih.govmdpi.com
Chemical Synthesis and Derivatization
This compound has served as a versatile starting material for the synthesis of a multitude of derivatives. sigmaaldrich.comacs.orgnih.gov The ketone group at the C-3 position is a key functional handle for various chemical modifications. scielo.br Researchers have successfully synthesized a range of analogues, including:
Friedel-3-enol acetate (B1210297)
Friedel-2-oxo-3-enol acetate
Friedel-2-ene derivatives
Friedelin ketoxime sigmaaldrich.com
Oxygenated friedelin derivatives sigmaaldrich.com
1,4-pyrazine derivatives sigmaaldrich.com
Friedelin-2,3-lactone mdpi.com
Friedelin-3,4-lactam acs.org
These synthetic efforts have not only expanded the chemical diversity of the friedelane scaffold but have also led to the discovery of compounds with potent biological activities, such as DNA topoisomerase IIα inhibitors and antimicrobial agents. sigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXGFHWLZPCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871767 | |
| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34539-66-7, 559-74-0 | |
| Record name | (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Friedelin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Natural Occurrence and Isolation Methodologies of Friedelan 3 One
Diverse Biological Sources of Friedelan-3-one
This compound has been isolated from a vast array of organisms, highlighting its significant presence in the natural world. nih.govresearchgate.netnih.gov Its distribution spans from complex higher plants to simpler life forms like mosses, lichens, algae, and fungi. nih.govbiointerfaceresearch.commdpi.com
Higher Plants: Systematic and Geographic Distribution
The compound is particularly abundant in higher plants, with a broad systematic and geographic distribution. nih.govcabidigitallibrary.org
This compound is a characteristic component of numerous plant families. It is prominently found in the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families. nih.govresearchgate.netnih.govcabidigitallibrary.org Additionally, significant concentrations have been identified in species belonging to the Hypericaceae, Euphorbiaceae, and Sapindaceae families. nih.govcolab.wsijprajournal.comgsconlinepress.combiosynth.com
Within these families, specific genera are known to be rich sources of this triterpenoid (B12794562). For instance, in the Celastraceae family, species of Maytenus and Salacia are notable for their this compound content. researchgate.netscielo.brresearchgate.netmedkoo.com The Euphorbiaceae family also contains several genera, such as Aporosa and Alchornea, that produce this compound. vjs.ac.vnmost.gov.bd
Table 1: Plant Families and Genera Containing this compound
| Family | Genera |
| Celastraceae | Maytenus, Salacia, Euonymus, Celastrus |
| Asteraceae | Wedelia |
| Fabaceae | Pterocarpus, Cassia, Dalea, Millettia, Mimosa |
| Myrtaceae | Syzygium, Callistemon |
| Hypericaceae | Harungana, Hypericum |
| Euphorbiaceae | Putranjiva, Jatropha, Alchornea, Aporosa |
| Sapindaceae | Cardiospermum, Blighia, Matayba |
This table is not exhaustive but represents some of the key plant families and genera known to contain this compound.
The accumulation of this compound can vary significantly between different parts of the same plant. The bark and cork are often the most concentrated sources. nih.govmdpi.comnsf.gov.lk For example, it was first isolated from bark and referred to as "cork alcohol". mdpi.com Leaves are another significant source of this compound. nih.govresearchgate.netnih.govmdpi.comcabidigitallibrary.org Other plant parts where this compound has been identified include the fruits, seeds, and stem bark. gsconlinepress.comgsconlinepress.comnih.govacademicjournals.orgacademicjournals.org
Table 2: Plant Parts Containing this compound
| Plant Part | Examples of Plant Species |
| Bark | Elaeodendron sp., Calophyllum inophyllum, Harungana madagascariensis, Blighia sapida |
| Cork | Quercus suber |
| Leaves | Maytenus robusta, Maytenus ilicifolia, Pterocarpus santalinoides, Alchornea rugosa |
| Fruits | Harungana madagascariensis |
| Seeds | Harungana madagascariensis |
| Stem Bark | Elaeodendron sp., Calophyllum inophyllum, Aporosa roxburghii |
Lower Organisms: Isolation from Mosses, Lichen, Algae, and Fungi
Beyond higher plants, this compound has also been isolated from a variety of lower organisms. nih.govresearchgate.netnih.gov Its presence has been reported in certain species of mosses, lichens, algae, and fungi, demonstrating its wide distribution in the biosphere. nih.govbiointerfaceresearch.commdpi.comsmolecule.comresearchgate.netresearchgate.net For example, it has been found in the lichen Alectoria ochroleuca and the moss Rhodobryum roseum. researchgate.net It has also been reported in fungi such as Ganoderma applanatum and Armillaria mellea. researchgate.net
Advanced Extraction Techniques for this compound
The isolation of this compound from its natural sources involves various extraction techniques, with solvent-based methods being the most common.
Solvent-Based Extraction Approaches
Due to its non-polar nature, this compound is typically extracted using organic solvents. nih.gov The choice of solvent depends on the plant part being used and the desired purity of the extract. Commonly used solvents include methanol (B129727), ethanol (B145695), hexane (B92381), dichloromethane (B109758), petroleum ether, and chloroform. nih.gov Soxhlet extraction has traditionally been a widely used method for obtaining this compound. nih.gov The process often involves the use of a single solvent or a combination of solvents to effectively isolate the compound. For instance, a mixture of dichloromethane and methanol has been used to extract this compound from the stem bark of Pterocarpus erinaceus. nih.gov
Green Extraction Technologies and Innovations
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient extraction techniques. These "green" technologies aim to reduce solvent consumption, shorten extraction times, and minimize energy usage. nih.govnih.gov
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. The cavitation bubbles generated by ultrasound disrupt the plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.govnih.gov This method often leads to higher yields in shorter time frames compared to conventional methods.
A study on Monteverdia aquifolia leaves demonstrated that UAE with ethanol for 30 minutes at 50°C yielded 6.6% of this compound. nih.gov Although the yield was slightly lower than that of Soxhlet extraction, UAE significantly reduced the extraction time and solvent consumption. nih.gov this compound was also identified in the leaf extract of Hancornia speciosa obtained through ultrasonic-assisted extraction. academicjournals.org
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix, thereby accelerating the extraction process. nih.govnih.gov The direct and efficient heating mechanism of microwaves can lead to a rapid extraction with reduced solvent volume. indianchemicalsociety.com
MAE has been successfully used for the extraction of this compound from Uapaca ambanjensis stem bark, using a sequence of solvents including hexane, dichloromethane, ethyl acetate (B1210297), and methanol. researchgate.net This technique is recognized for its potential to improve extraction efficiency while being more environmentally benign than conventional methods. nih.gov
Supercritical Fluid Extraction (SFE) is an innovative and environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govnih.govdedietrich.com In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and effective dissolution of non-polar compounds like this compound. nih.gov
The polarity of the supercritical fluid can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of a wider range of compounds. jfda-online.com For instance, a modified supercritical fluid extraction-CO2 method with methanol or ethanol as a co-solvent was used for extracting compounds from plant material. nih.gov Research on Quercus cerris bark utilized SFE with a CO2:EtOH ratio of 97.5:2.5 wt% at 60°C and 300 bar pressure, achieving a friedelin (B1674157) concentration of 28 wt%. nih.gov The key advantages of SFE include the use of a non-toxic, non-flammable, and recyclable solvent (CO2), and the ability to obtain solvent-free extracts. dedietrich.com
Ionic Liquid-Based Extraction is an emerging green technology that utilizes ionic liquids—salts that are liquid at low temperatures—as extraction solvents. nih.govnih.gov These solvents have unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, which can be tailored for the selective extraction of specific compounds. nih.gov While the application of ionic liquids for the extraction of this compound is still an area of active research, it holds promise as a sustainable alternative to conventional organic solvents. nih.govnih.gov
Table 2: Green Extraction Technologies for this compound
| Technology | Principle | Advantages | Example Application | Reference |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Reduced extraction time, lower solvent consumption, increased yield. | Extraction from Monteverdia aquifolia leaves with ethanol. | nih.gov |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid and efficient heating of the solvent and plant matrix. | Faster extraction, reduced solvent volume, improved efficiency. | Extraction from Uapaca ambanjensis stem bark. | researchgate.net |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a solvent. | Environmentally friendly, non-toxic, yields solvent-free extracts. | Extraction from Quercus cerris bark using CO2 with ethanol as a co-solvent. | nih.gov |
| Ionic Liquid-Based Extraction | Employs ionic liquids with tunable properties as solvents. | Low vapor pressure, high thermal stability, potential for high selectivity. | Mentioned as a potential green extraction method for friedelin. | nih.govnih.gov |
Acid Hydrolysis Extraction
Acid hydrolysis is a chemical method employed in the extraction of triterpenoids, particularly when they are present in the form of their glycosides (saponins). nih.govresearchgate.netnih.gov this compound itself is an aglycone, meaning it is the non-sugar component of a saponin. In instances where this compound is attached to one or more sugar units within the plant matrix, acid hydrolysis serves to cleave these glycosidic bonds, thereby liberating the this compound aglycone for subsequent extraction and analysis. mdpi.comechemi.com
The general procedure involves heating the plant extract or a saponin-rich fraction in the presence of an acid. mdpi.comfrontiersin.org This process breaks the ether linkage between the aglycone and the sugar chain. While specific protocols can be optimized based on the starting material, typical conditions involve using mineral acids like hydrochloric acid (HCl) at defined concentrations. mdpi.comfrontiersin.org For instance, a common method involves hydrolysis with 1M to 2M HCl in an aqueous or aqueous-dioxane medium, heated on a water bath at temperatures ranging from 80°C to 90°C for a duration of 2 to 3 hours. mdpi.comfrontiersin.org Following the hydrolysis, the reaction mixture is typically diluted with water, and the liberated, water-insoluble aglycone, such as this compound, is then extracted using an organic solvent like methylene (B1212753) chloride or ethyl acetate. mdpi.com
It is important to note that while acid hydrolysis is a key step for liberating aglycones from saponins, the initial extraction from the plant material is typically performed using organic solvents. nih.gov The choice of extraction method is crucial for obtaining a crude extract that can then be subjected to hydrolysis or other purification techniques.
Purification and Isolation Strategies
Following initial extraction, the crude plant extract contains a complex mixture of phytochemicals. Therefore, robust purification and isolation strategies are essential to obtain this compound in a highly pure form. These strategies predominantly involve chromatographic techniques followed by recrystallization.
Column chromatography is a fundamental and widely used technique for the separation and purification of this compound from crude extracts. researchgate.netresearchgate.netscielo.br This method separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.
For this compound isolation, silica (B1680970) gel is almost universally employed as the stationary phase due to its polarity and effectiveness in separating triterpenoids. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of a non-polar solvent and a slightly more polar solvent. A gradient elution system, where the polarity of the mobile phase is gradually increased, is often used to effectively separate the components of the extract. The most commonly reported solvent systems are mixtures of hexane and ethyl acetate. researchgate.netresearchgate.netscielo.br The process begins with a high percentage of hexane, and the proportion of ethyl acetate is progressively increased to elute compounds of increasing polarity. Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. researchgate.net Fractions with similar TLC profiles are then combined for further purification.
The table below summarizes research findings on the column chromatographic purification of this compound from various natural sources.
| Plant Source | Type of Chromatography | Stationary Phase | Mobile Phase (Eluent System) | Reference |
| Mangifera indica (Root) | Column Chromatography | Silica Gel | Gradient of Hexane:Ethyl Acetate (starting with 5% Ethyl Acetate in Hexane) | researchgate.net |
| Dichapetalum crassifolium (Stem) | Column Chromatography | Silica Gel | Gradient of Petroleum Ether/Ethyl Acetate (10:1 to 0:10) | researchgate.net |
| Maytenus robusta (Leaves) | Column Chromatography | Silica Gel | Gradient of Hexane:Chloroform (e.g., 65:35) | scielo.br |
| Maytenus robusta (Branches) | Column Chromatography | Silica Gel | Chloroform, followed by Chloroform:Ethyl Acetate (85:15) | scielo.br |
| Uapaca ambanjensis | Vacuum Liquid Chromatography | Silica Gel | Gradient of Hexane-Ethyl Acetate and Ethyl Acetate-Methanol | |
| Data sourced from multiple scientific publications. |
Recrystallization is the final and crucial step to achieve high purity of the isolated this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, various solvents and solvent mixtures have been proven effective. After column chromatography, the fractions containing the compound are combined, the solvent is evaporated, and the resulting solid is recrystallized.
The table below lists solvent systems that have been successfully used for the recrystallization of this compound.
| Solvent / Solvent System | Research Context | Reference |
| Ethyl Acetate | Recrystallization of fractions from Mangifera indica root extract. | researchgate.net |
| Ethanol | Used for purification of fractions from Euphorbia lactea. | |
| Toluene/Ethyl Acetate | Employed for recrystallizing this compound extracted from cork byproducts. | google.com |
| Dichloromethane/Ethyl Acetate | A final purification step for this compound obtained from cork. | google.com |
| Ether (Et₂O)/Chloroform (CHCl₃) | Used to recrystallize fractions from Dichapetalum crassifolium stem extract. | researchgate.net |
| Data compiled from various research articles. |
Biosynthesis and Metabolic Pathways of Friedelan 3 One
Overview of the Mevalonate (B85504) Pathway as a Precursor Route
The biosynthesis of Friedelan-3-one, like other triterpenoids, originates from the mevalonate (MVA) pathway. researchgate.netnih.govgenome.jp This fundamental metabolic route, primarily occurring in the cytoplasm, is responsible for producing the essential five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.org
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br A key rate-limiting enzyme, HMG-CoA reductase (HMGR), then catalyzes the conversion of HMG-CoA to mevalonate. nih.govscielo.br Through a series of subsequent enzymatic reactions involving phosphorylation and decarboxylation, mevalonate is transformed into IPP. nih.gov IPP can then be isomerized to DMAPP. nih.gov
These C5 units, IPP and DMAPP, serve as the foundational precursors for the synthesis of higher-order isoprenoids. nih.govgenome.jp Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl diphosphate (FPP). scielo.br Subsequently, two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to produce the C30 hydrocarbon, squalene. nih.govfrontiersin.org The final step in the precursor pathway is the epoxidation of squalene by squalene epoxidase, yielding the crucial intermediate, 2,3-oxidosqualene (B107256). nih.govfrontiersin.org
Key Enzymatic Steps in this compound Biosynthesis
The transformation of the linear 2,3-oxidosqualene into the complex pentacyclic structure of this compound is a remarkable feat of enzymatic catalysis, orchestrated by a specific class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netmdpi.com
Role of 2,3-Oxidosqualene as a C-30 Linear Precursor
2,3-Oxidosqualene serves as the pivotal C-30 linear precursor for the biosynthesis of this compound and a vast array of other triterpenoids. researchgate.netfrontiersin.org This molecule, with its strategically placed epoxide ring, is primed for a cascade of cyclization and rearrangement reactions. The specific folding of 2,3-oxidosqualene within the active site of the corresponding OSC predetermines the ultimate stereochemistry and structure of the final product. ccmu.edu.cn For the formation of most pentacyclic triterpenoids, including friedelin (B1674157), the precursor adopts a chair-chair-chair conformation. mdpi.com
Catalytic Action of Oxidosqualene Cyclases (OSCs)
Oxidosqualene cyclases, also known as triterpene synthases, are the master architects in the biosynthesis of this compound. researchgate.netmdpi.com These enzymes catalyze one of the most complex reactions in biochemistry, transforming a simple linear substrate into a polycyclic scaffold through a series of precisely controlled steps. ccmu.edu.cn
The catalytic cycle begins with the protonation of the oxygen atom in the epoxide ring of 2,3-oxidosqualene by an acidic amino acid residue within the active site of the OSC. researchgate.netmdpi.comccmu.edu.cn This initiation step generates a transient and highly reactive tertiary carbocation at the C-2 position, which triggers a cascade of intramolecular cyclization reactions. nih.govresearchgate.net The electron-rich double bonds of the squalene backbone sequentially attack the electron-deficient carbocation centers, leading to the formation of the characteristic five-ringed friedelane (B3271969) skeleton. researchgate.netresearchgate.net
Following the initial cyclization, the resulting carbocation intermediate undergoes a complex and highly orchestrated series of 1,2-hydride and methyl shifts. researchgate.netnih.gov This intricate molecular dance involves the migration of adjacent hydrogen atoms and methyl groups to more stable carbocation positions. This series of rearrangements is what ultimately leads to the unique structure of the friedelane backbone. The proposed sequence of carbocation intermediates includes the Dammarenyl, Baccharenyl, Lupyl, Germanioyl, Oleamyl, Taraxaeyl, Multiflorenol, Walsurenyl, Campanulyl, Glutinyl, and Friedenyl cations. nih.gov Each of these rearrangements is precisely guided by the topology of the enzyme's active site, ensuring the correct formation of the final product. researchgate.net
The table below outlines the proposed sequence of carbocation rearrangements in the biosynthesis of this compound.
| Carbocation Intermediate | Key Feature |
| Dammarenyl cation | Initial tetracyclic intermediate. nih.gov |
| Baccharenyl cation | Formed after initial rearrangements. nih.gov |
| Lupyl cation | A key branch point for various triterpenoids. nih.gov |
| Germanioyl cation | Intermediate in the pathway to friedelane. nih.gov |
| Oleamyl cation | Another significant intermediate. nih.gov |
| Taraxaeyl cation | Leads to taraxerol-type triterpenoids. nih.gov |
| Multiflorenol cation | A rearranged intermediate. nih.gov |
| Walsurenyl cation | A further rearranged cation. nih.gov |
| Campanulyl cation | An additional rearranged intermediate. nih.gov |
| Glutinyl cation | Precursor to glutinol. nih.gov |
| Friedenyl cation | The final carbocation before deprotonation. nih.gov |
The biosynthetic cascade culminates in a final deprotonation step. researchgate.netmdpi.comccmu.edu.cn A basic amino acid residue in the active site of the oxidosqualene cyclase abstracts a proton from the friedenyl cation. nih.govresearchgate.net This final step neutralizes the positive charge and establishes a ketone group at the C-3 position, yielding the stable and final product, this compound. researchgate.net This deprotonation is a critical terminating step that concludes the complex series of cyclizations and rearrangements. ccmu.edu.cn
Cytochrome P450 Monooxygenases (CYPs) in Friedelane Modification
Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-thiolate enzymes crucial for the structural diversification of triterpenoids. frontiersin.orgnih.gov These enzymes catalyze highly regio- and stereospecific oxidative reactions on complex substrates, introducing functional groups such as hydroxyl, ketone, aldehyde, carboxyl, or epoxy moieties onto the triterpene scaffold. frontiersin.orgnih.gov This oxidative tailoring is a key factor in the vast structural richness of triterpenoids found in plants. nih.gov For their catalytic activity, CYPs require electrons transferred from a redox partner, typically NADPH-cytochrome P450 reductase (CPR). frontiersin.org The modification of the friedelane backbone, subsequent to its formation by friedelin synthase, is a critical step in the biosynthesis of more complex and bioactive friedelane-type triterpenoids, such as celastrol (B190767). ccmu.edu.cncabidigitallibrary.org
The initial cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) creates the fundamental triterpene skeletons. frontiersin.org Following this, CYPs are the primary enzymes responsible for the extensive oxidative modifications that lead to the vast array of triterpenoid (B12794562) structures. frontiersin.orgbiorxiv.org These transformations are not random; specific families of CYPs catalyze particular reactions at specific positions on the triterpenoid backbone. frontiersin.orgresearchgate.net For instance, members of the CYP716 family are well-known for their role in oxidizing various triterpene scaffolds. frontiersin.org The general mechanism of CYPs involves the activation of molecular oxygen, with one oxygen atom being incorporated into the substrate. nih.gov This process can result in simple hydroxylations or, through multiple oxidation rounds, the formation of aldehydes, ketones, and carboxylic acids. nih.gov In the context of the friedelane scaffold, these oxidative reactions are essential for producing downstream compounds with significant biological activities. biorxiv.org The study of various plant species has led to the identification of specific CYPs that act on different triterpene backbones, including ursanes, oleananes, and lupanes. researchgate.net This knowledge provides a blueprint for understanding the potential oxidative pathways for friedelane modification.
A key oxidative modification of the this compound scaffold is the sequential oxidation at the C-29 position. This process is a crucial step in the biosynthetic pathway of celastrol, a potent bioactive compound. cabidigitallibrary.orgbiorxiv.org The first step is the hydroxylation of this compound at the C-29 methyl group to produce 29-hydroxy-friedelan-3-one. biorxiv.orgbiorxiv.org This intermediate is then further oxidized at the same position to form a carboxylic acid, yielding polpunonic acid (also known as maytenoic acid). biorxiv.orgcore.ac.ukcjnmcpu.com
Several specific cytochrome P450 enzymes have been identified and characterized for their role in this two-step oxidation. In Tripterygium wilfordii, two enzymes, TwCYP712K1 and TwCYP712K2, have been proven to catalyze the C-29 oxidation of friedelin to produce polpunonic acid. biorxiv.orgbiorxiv.org Similarly, in Tripterygium hypoglaucum, the enzyme ThCYP712K1 was identified and shown to catalyze the same reaction, converting friedelin to polpunonic acid via the 29-hydroxy-friedelan-3-one intermediate. cjnmcpu.comcjnmcpu.com Another related enzyme, CYP712K4 from Maytenus ilicifolia, also performs this three-step oxidation of friedelin at the C-29 position. biorxiv.orgcore.ac.uk The heterologous expression of these CYPs in yeast, coupled with feeding of the friedelin substrate, has confirmed their function in producing both 29-hydroxy-friedelan-3-one and polpunonic acid. biorxiv.orgcjnmcpu.com
| Enzyme | Source Organism | Substrate | Product(s) | Reference |
| TwCYP712K1 | Tripterygium wilfordii | This compound | 29-hydroxy-friedelan-3-one, Polpunonic acid | biorxiv.orgbiorxiv.org |
| TwCYP712K2 | Tripterygium wilfordii | This compound | 29-hydroxy-friedelan-3-one, Polpunonic acid | biorxiv.orgbiorxiv.org |
| ThCYP712K1 | Tripterygium hypoglaucum | This compound | 29-hydroxy-friedelan-3-one, Polpunonic acid | cjnmcpu.comcjnmcpu.com |
| CYP712K4 | Maytenus ilicifolia | This compound | Polpunonic acid (Maytenoic acid) | biorxiv.orgcore.ac.uk |
Biotechnological Approaches for this compound Production
The increasing demand for this compound and its derivatives for various applications has spurred the development of biotechnological production methods. cabidigitallibrary.orgnih.gov These approaches offer a sustainable and scalable alternative to extraction from plant sources, which can be slow and environmentally detrimental. cabidigitallibrary.org Synthetic biology and metabolic engineering, particularly in microbial hosts like yeast, are at the forefront of these efforts. nih.govnih.gov
Genetic engineering of microbial systems, such as Saccharomyces cerevisiae (yeast), is a primary strategy for enhancing the production of triterpenoids like this compound. nih.govumn.edu A key approach involves the overexpression of multiple endogenous genes that are critical for the triterpenoid synthesis pathway. nih.govresearchgate.net For example, overexpressing genes such as tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), ERG20 (farnesyl diphosphate synthase), ERG9 (squalene synthase), and ERG1 (squalene epoxidase) can significantly increase the precursor supply for triterpenoid formation. nih.govresearchgate.net In one study, the simultaneous integration of these genes into the yeast genome resulted in a seven-fold increase in friedelin production compared to the wild-type strain. nih.gov Additionally, introducing a mutated, more efficient version of the friedelin synthase gene, such as TwOSC1T502E, has proven effective in boosting yields. nih.govresearchgate.net These genetic manipulations aim to channel metabolic flux towards the desired product and overcome rate-limiting steps in the biosynthetic pathway. nih.gov
The CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) system has become an invaluable and precise tool for genome editing in the metabolic engineering of this compound production. cabidigitallibrary.orgnih.govhortherbpublisher.com This technology allows for targeted gene knockouts, which is particularly useful for eliminating competing metabolic pathways that divert precursors away from friedelin synthesis. nih.govfrontiersin.org For instance, CRISPR/Cas9 has been used to knock out genes in S. cerevisiae that are involved in pathways competing for farnesyl diphosphate (FPP) or that negatively regulate the triterpenoid pathway. nih.govresearchgate.net In one study, a quadruple knockout of the genes bts1, rox1, ypl062w, and yjl064w using CRISPR/Cas9 led to a 20-fold increase in friedelin yield compared to the original strain. nih.gov The precision of CRISPR/Cas9 enables the creation of highly specialized microbial chassis strains designed for optimized production of specific high-value compounds like this compound. nih.govhortherbpublisher.comnih.gov
Heterologous expression, the process of expressing a gene in a host organism that does not naturally have that gene, is fundamental to the biotechnological production of this compound. nih.gov Saccharomyces cerevisiae is a favored heterologous host due to its well-characterized genetics, robustness in industrial fermentation, and status as a GRAS (Generally Recognized as Safe) organism. ccmu.edu.cnnih.gov The entire biosynthetic pathway for friedelin can be reconstituted in engineered yeast. ccmu.edu.cnnih.gov This involves introducing and overexpressing the necessary genes, primarily an oxidosqualene cyclase (OSC) like friedelin synthase from a plant source such as Tripterygium wilfordii (TwOSC1 or TwOSC3). ccmu.edu.cnnih.gov
Combining gene overexpression with CRISPR/Cas9-mediated knockouts and further optimization of cultivation conditions has led to significant yields. ccmu.edu.cnnih.gov For example, an engineered yeast strain constructed using CRISPR/Cas9, protein modification (using a mutant TwOSC1), and medium optimization achieved a friedelin titer of 37.07 mg/L in shake flask cultures. ccmu.edu.cnnih.gov A subsequent study, which employed the integration of multiple endogenous pathway genes and the knockout of inhibitory genes, reported a final yield of 63.91 mg/L, which was approximately 65-fold higher than the wild-type strain. nih.govresearchgate.net These results demonstrate the power of using genetically engineered yeast as a microbial cell factory for the high-level production of this compound. nih.govresearchgate.net
| Engineering Strategy | Host Organism | Key Genes Modified | Friedelin Yield | Reference |
| CRISPR/Cas9, Protein Modification, Medium Optimization | Saccharomyces cerevisiae | Overexpression of mutant TwOSC1, knockout of downstream genes | 37.07 mg/L | ccmu.edu.cnnih.gov |
| Genomic Integration and CRISPR/Cas9 Knockout | Saccharomyces cerevisiae | Integration of tHMG1, ERG1, ERG20, ERG9, POS5, UPC2.1; knockout of bts1, rox1, ypl062w, yjl064w | 63.91 mg/L | nih.govresearchgate.net |
Chemical Synthesis and Derivatization Strategies of Friedelan 3 One and Its Analogs
Total Synthesis Approaches to the Friedelane (B3271969) Skeleton
The de novo total synthesis of the friedelane skeleton is exceptionally challenging due to its complex pentacyclic structure, which includes a [6-6-6-6-6]-fused ring system and eight stereogenic centers. nbu.ac.in Consequently, the chemical literature predominantly focuses on semi-synthetic approaches starting from the naturally abundant friedelin (B1674157) (Friedelan-3-one). acs.orgnih.gov
However, advancements in synthetic biology have opened new avenues. Researchers have successfully engineered microbial cell factories, such as Saccharomyces cerevisiae, to achieve de novo synthesis of friedelin. acs.orgnih.govacs.org This biotechnological approach involves constructing a biosynthetic pathway in the yeast by expressing the friedelin synthase gene (e.g., TwOSC1). acs.orgacs.org Through systematic metabolic engineering, including enhancing key enzyme activities, optimizing culture media, and employing lipid droplet engineering to mitigate product cytotoxicity, significant titers of friedelin have been produced. acs.orgacs.org This method provides a sustainable alternative to extraction from plant sources and a viable precursor for producing valuable derivatives like celastrol (B190767). acs.orgnih.govacs.org
Semi-Synthetic Modifications of this compound
Semi-synthetic modification of this compound, which is readily available from natural sources like cork, is the most common strategy for generating novel analogs. nih.govacs.org These modifications primarily target the A-ring and other functional groups to create a diverse library of compounds.
The A-ring of the friedelane skeleton is a frequent target for chemical transformations, leading to a variety of functionalized derivatives. rsc.org
Enol acetates are key intermediates for further modifications of the A-ring. Friedel-3-enol acetate (B1210297) can be synthesized from this compound in a one-pot reaction. A key method involves the BF₃·OEt₂-mediated oxidative transformation of friedelin, which yields friedel-3-enol acetate as the major product. rsc.orgresearchgate.net This enol acetate serves as a versatile precursor for creating other derivatives. scientificlabs.co.uksigmaaldrich.comchemicalbook.com For instance, oxidation of friedel-3-enol acetate with reagents like chromic acid can lead to products such as 4α-acetoxy this compound, demonstrating a migration of the acetate group. nbu.ac.in
A notable and novel modification of the A-ring is the formation of 2-homofriedelane derivatives, which involves the expansion of the A-ring. nbu.ac.inrsc.org The synthesis of these compounds begins with the reaction of friedelin with a Vilsmeier-Haack reagent. This reaction yields 3-chlorofriedel-2-ene-2-carbaldehyde as the major product. nbu.ac.inrsc.orgresearchgate.net This intermediate, possessing a reactive 3-chloro-2-enal moiety, is then used in subsequent transformative reactions to construct the 2-homofriedelane skeleton. nbu.ac.inrsc.org This strategy has also been extended to synthesize various heterocycle-linked 2-homofriedelane triterpenoids. nbu.ac.inrsc.orgresearchgate.net
Direct modifications of the existing functional groups on the friedelane skeleton provide another route to new analogs.
Hydroxylation is a crucial functional group transformation. A significant example is the synthesis of 29-hydroxy-friedelan-3-one. This compound is a key intermediate in the biosynthesis of celastrol, a pharmacologically important quinone-methide triterpenoid (B12794562). nih.gov The biosynthesis involves the cyclization of 2,3-oxidosqualene (B107256) to form the friedelin backbone, followed by hydroxylation at the C-29 position. nih.govbiorxiv.org This specific oxidation is catalyzed by cytochrome P450 enzymes (CYP450s). biorxiv.org Studies have identified that enzymes like TwCYP712K1 and TwCYP712K2 from Tripterygium wilfordii can catalyze this hydroxylation step. biorxiv.org Furthermore, the enzyme ThCYP712K1 from Tripterygium hypoglaucum has been shown to catalyze the oxidation of friedelin at the C-29 position to generate polpunonic acid, with 29-hydroxy-friedelan-3-one as an intermediate. cjnmcpu.com
Functional Group Transformations
Ketone to Alcohol Reductions (e.g., 3β-friedelinol)
The reduction of the C-3 ketone in this compound is a fundamental transformation that yields diastereomeric alcohols, 3α-friedelinol and 3β-friedelinol (epifriedelinol). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.
The use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the preferential formation of the axial 3β-alcohol, known as epifriedelinol. researchgate.net This stereoselectivity is attributed to the steric hindrance posed by the axial methyl group at the C-5 position of the friedelane core, which directs the hydride attack to the alpha-face of the carbonyl group. researchgate.net In contrast, reduction with sodium metal in an alcohol solvent leads to the formation of the more thermodynamically stable equatorial 3α-alcohol, friedelinol, as the major product. researchgate.netresearchgate.net
Recent studies have further refined these reduction methods. For instance, stereoselective reduction of friedelin using LiAlH₄, sodium, or catalytic hydrogenation has been shown to produce both isomers of friedelinol in excellent yields. nih.govicm.edu.pl This provides a straightforward and convenient pathway for synthesizing A-ring functionalized friedelane derivatives from readily available starting materials. nih.gov
| Reducing Agent | Major Product | Minor Product | Key Observation |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 3β-friedelinol (epifriedelinol) | 3α-friedelinol | Hydride attacks from the less hindered α-face, yielding the axial alcohol. researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | 3β-friedelinol (epifriedelinol) | 3α-friedelinol | Similar stereoselectivity to NaBH₄ due to steric hindrance. researchgate.netresearchgate.net |
| Sodium Metal in Alcohol | 3α-friedelinol | 3β-friedelinol | Produces the more thermodynamically stable equatorial alcohol. researchgate.netresearchgate.net |
Synthesis of Keto-Aldehyde Derivatives (e.g., Friedelan-3-on-24-al)
The synthesis of keto-aldehyde derivatives of friedelane, such as friedelan-3-on-24-al, involves a multi-step process starting from a suitable friedelane precursor. One documented synthesis begins with 24-oximinofriedelan-3β-ol. oup.comoup.com
The process can proceed through two main pathways:
Via a lactone intermediate: The oxime is converted into a lactone. oup.com
Via a hemiacetal intermediate: The oxime is transformed into a hemiacetal, which can then be converted to a diol using a reducing agent like lithium aluminum hydride. oup.comoup.com
The resulting diol undergoes monoacetylation to yield 24-acetoxyfriedelan-3β-ol. oup.comoup.com This intermediate is then oxidized to the corresponding keto acetate. Subsequent hydrolysis of the acetate group furnishes the keto alcohol. The final step involves a Jones oxidation of the keto alcohol to produce the target compound, friedelan-3-on-24-al. oup.comoup.com It is noteworthy that the physical properties of the synthesized friedelan-3-on-24-al were not identical to a naturally isolated compound initially designated as friedelan-3-on-y-al, suggesting the natural product was likely friedelan-3-on-25-al. oup.comoup.com
Carboxylic Acid Derivatization (e.g., Esterification by Diazomethane)
Carboxylic acid derivatives of friedelane can be readily converted to their corresponding methyl esters through reaction with diazomethane (B1218177) (CH₂N₂). oup.comoup.comnbu.ac.in This method is a mild and efficient way to achieve esterification. masterorganicchemistry.com
The reaction proceeds via a two-step mechanism. Initially, the acidic proton of the carboxylic acid is abstracted by diazomethane in an acid-base reaction. libretexts.org This protonates the diazomethane, forming a methyldiazonium cation (CH₃N₂⁺) and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas (N₂), a very stable leaving group. masterorganicchemistry.com This process results in the formation of the methyl ester. masterorganicchemistry.comlibretexts.org An alternative and safer reagent, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), can also be employed for this transformation. tcichemicals.com
Formation of Complex Friedelane Analogs
Seco-Friedelane Derivatives (e.g., 3,4-seco-friedelan-3,11β-olide, 3,4-seco-friedelan-3-oic acid)
Seco-friedelanes are derivatives in which one of the rings of the friedelane skeleton has been cleaved. The synthesis of these compounds often involves oxidative cleavage of the A-ring of this compound.
3,4-seco-friedelan-3-oic acid can be synthesized from friedelin through a Baeyer-Villiger oxidation, which yields the corresponding lactone. nbu.ac.inufmg.br This lactone can then be further transformed to the seco-acid. Photochemical oxidation of friedelin in the presence of oxygen also yields a mixture of products, including 3,4-seco-friedelan-3-oic acid after treatment with diazomethane and subsequent hydrolysis. oup.com Another route involves the oxidation of friedelin with m-chloroperoxybenzoic acid (m-CPBA) to form a lactone, which is then reduced with sodium borohydride to produce 3,4-secofriedelane-3,4-diol. nbu.ac.in
3,4-seco-friedelan-3,11β-olide has been isolated from the hexane (B92381) extracts of the leaves of Maytenus robusta. researchgate.netnih.govresearchgate.net Its formation in nature suggests a biosynthetic pathway involving oxidative cleavage and subsequent lactonization.
| Seco-Friedelane Derivative | Synthetic Precursor | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 3,4-seco-friedelan-3-oic acid | Friedelin | Baeyer-Villiger oxidation | ufmg.br |
| 3,4-seco-friedelan-3-oic acid | Friedelin | Photochemical oxidation, diazomethane, hydrolysis | oup.com |
| 3,4-secofriedelane-3,4-diol | Friedelin | m-CPBA, NaBH₄ | nbu.ac.in |
| 3,4-seco-friedelan-3,11β-olide | Isolated from Maytenus robusta | researchgate.netnih.govresearchgate.net |
Epoxide Formations (e.g., Friedelan-3α,4α-epoxide)
The synthesis of epoxide derivatives of friedelane typically starts from the corresponding alkene. Friedel-3-ene, which can be prepared from friedelin via reduction to friedelan-3β-ol followed by dehydration, serves as a key intermediate. oup.com
Epoxidation of friedel-3-ene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) yields a mixture of two epoxides: the major product, 3α,4α-epoxyfriedelane , and the minor product, 3β,4β-epoxyfriedelane. oup.comrsc.org The stereochemistry of the resulting epoxide is influenced by the direction of the peroxy acid attack on the double bond.
Cyclic Amine Derivatives
The synthesis of cyclic amine derivatives of friedelane can be achieved from other modified friedelane structures. For instance, a seven-membered cyclic amine has been synthesized by the reduction of a friedelin-derived lactam using lithium aluminum hydride (LiAlH₄). nbu.ac.in
Another approach involves the reaction of an amino-ketone with another ketone containing an α-methylene group, a reaction known as the Friedländer synthesis, to form quinoline (B57606) derivatives. jk-sci.comorganic-chemistry.org This condensation reaction can be catalyzed by either acids or bases. jk-sci.com More modern methods for synthesizing cyclic amines include photoredox-catalyzed radical-polar crossover cycloadditions, which allow for the construction of complex cyclic amine structures under mild conditions. chemistryviews.org
Halogenated Derivatives
The introduction of halogen atoms into the this compound scaffold is a significant derivatization strategy to generate analogs with modified chemical properties. Research has primarily focused on the synthesis of brominated and chlorinated derivatives, with specific regioselectivity being a key aspect of the synthetic challenge.
Brominated Derivatives
The bromination of this compound has been shown to yield derivatives with bromine substitution on the A-ring. The position of bromination can be controlled to an extent, leading to different isomers.
Direct bromination of this compound can lead to the formation of 2-Bromofriedelin and 4-Bromofriedelin. acs.org In these compounds, the bromine atom adopts an axial orientation. The stereochemistry of these derivatives has been confirmed by spectroscopic data and chemical behavior. For instance, 2-Bromofriedelin is not epimerized by hydrogen bromide, which confirms the trans-locking of the A and B rings. acs.org Further bromination of 2α-bromofriedelin using bromine in acetic acid has been reported to yield a dibromo friedelin derivative. nbu.ac.in
Dehydrobromination of these bromo-ketones is also a known transformation. For example, the treatment of a 2α-bromo derivative under a nitrogen atmosphere can result in the formation of friedel-1-ene-3-one. nbu.ac.in
Detailed findings on the synthesis of brominated this compound derivatives are summarized in the table below.
Table 1: Synthesis of Brominated this compound Derivatives
| Precursor | Reagent(s) | Product | Key Findings / Characterization Data |
|---|---|---|---|
| This compound | Bromine | 2-Bromofriedelin | Features an axial bromine at the C-2 position; resistant to epimerization by hydrogen bromide. acs.org |
| This compound | Bromine | 4-Bromofriedelin | Characterized by a melting point of 196-197°C (decomposition) and a specific rotation [α]20D of +90.5°. acs.org |
| 2α-Bromofriedelin | Bromine in acetic acid | Dibromo friedelin | Formed via the bromination of a mono-brominated precursor. nbu.ac.in |
| 2α-Bromo derivative | Not specified (under N₂) | Friedel-1-ene-3-one | Product of a dehydrobromination reaction. nbu.ac.in |
Chlorinated Derivatives
Chlorinated derivatives of this compound have also been synthesized, often involving reactions that modify the A-ring. The Vilsmeier-Haack reaction, which typically uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a plausible method for generating chloro-vinyl aldehydes from ketones, and the resulting products from friedelane structures have been characterized.
Examples of chlorinated derivatives include 3-chlorofriedel-3-ene, 3-chlorofriedel-2-ene-2-carbaldehyde, and 3-chlorofriedel-2-en-4α-ol-2-carbaldehyde. rsc.org The structures of these compounds have been confirmed through detailed analysis of their ¹H and ¹³C NMR spectra. rsc.org The formation of these varied structures indicates that chlorination can be accompanied by formylation and other subsequent transformations depending on the reaction conditions.
Table 2: Examples of Chlorinated Friedelane Derivatives
| Derivative Name | Key Structural Features | Characterization |
|---|---|---|
| 3-Chlorofriedel-3-ene | Features a chlorine atom on a C-3 double bond. | Structure elucidated by ¹H and ¹³C NMR spectroscopy. rsc.org |
| 3-Chlorofriedel-2-ene-2-carbaldehyde | Contains a chloro-substituted double bond at C-2/C-3 with a carbaldehyde group at C-2. | Structure elucidated by ¹H and ¹³C NMR spectroscopy. rsc.org |
| 3-Chlorofriedel-2-en-4α-ol-2-carbaldehyde | A more complex derivative with chloro, hydroxyl, and carbaldehyde functionalities on the A-ring. | Structure elucidated by ¹H and ¹³C NMR spectroscopy. rsc.org |
Fluorinated Derivatives
The synthesis of fluorinated derivatives of this compound is not as extensively documented in the literature compared to brominated and chlorinated analogs. While there is a general mention of fluorinated compounds such as monofluoroacetate in the context of friedelane derivatives, specific synthetic protocols starting from this compound are not detailed. ug.edu.gh
However, general strategies for the synthesis of fluorinated organic molecules could potentially be applied. These include methods using electrophilic fluorinating agents (e.g., N-fluorosulfonimides, Selectfluor) for the fluorination of enolates or enol ethers derived from this compound. beilstein-journals.org Another approach involves nucleophilic fluorination, although this can sometimes be complicated by rearrangements, as seen in the synthesis of other complex molecules. researchgate.netprinceton.edu The development of specific and efficient methods for the direct and regioselective fluorination of the this compound skeleton remains an area for further research.
Compound Index
Advanced Structural Analysis and Spectroscopic Characterization of Friedelan 3 One and Derivatives
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy of Friedelan-3-one is instrumental in identifying its key functional groups. The most prominent absorption band in its IR spectrum is the sharp, strong peak corresponding to the carbonyl (C=O) group of the ketone, which appears around 1713.54 cm⁻¹. gsconlinepress.com This characteristic absorption is fundamental for confirming the presence of the ketone functionality in the pentacyclic triterpenoid (B12794562) structure. Additionally, the spectrum displays characteristic aliphatic C-H asymmetric and symmetric stretching vibrations, which are typically observed in the region of 3002 cm⁻¹ to 2867 cm⁻¹. gsconlinepress.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is primarily characterized by the n→π* transition of the carbonyl group. However, as this is a forbidden transition, the absorption is typically weak. In a DPPH scavenging assay, the decrease in absorbance was measured at 517 nm to quantify antioxidant activity, though this compound itself was found to be inactive in this specific test. researchgate.net
The table below summarizes the key spectroscopic data for this compound.
| Spectroscopic Data for this compound | |
| Technique | Characteristic Absorption |
| Infrared (IR) | ~1713.54 cm⁻¹ (C=O stretch) |
| ~3002-2867 cm⁻¹ (Aliphatic C-H stretch) | |
| Ultraviolet-Visible (UV-Vis) | Weak absorption due to n→π* transition of the carbonyl group. |
Theoretical Calculations and Computational Chemistry Approaches
Computational chemistry offers powerful tools for elucidating the structural, electronic, and interactive properties of this compound at an atomic level. These theoretical approaches complement experimental data and provide predictive insights into the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. researchgate.net This process involves iteratively adjusting the atomic positions to find the arrangement that corresponds to the lowest total electronic energy of the system. researchgate.net
The goal of geometry optimization is to locate a local minimum on the potential energy surface. stackexchange.com The resulting optimized structure provides accurate predictions of key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which are based on the molecule's electronic interactions. researchgate.net This foundational analysis is crucial for subsequent, more complex computational studies, including spectroscopic predictions and docking simulations.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. aps.org This method calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These calculated energies can be directly correlated with the absorption maxima (λ_max) observed in experimental UV-Vis spectra. nih.gov
By applying TD-DFT to the optimized geometry of this compound, researchers can predict its UV-Vis absorption characteristics. rsc.org This approach is valuable for interpreting experimental spectra and understanding the nature of the electronic transitions involved, such as the n→π* transition of the carbonyl group in this compound. nih.gov The accuracy of TD-DFT makes it a useful tool for confirming structural assignments and understanding the photophysical properties of the compound. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein. nih.govbiointerfaceresearch.com This method involves placing the ligand in the binding site of the receptor and calculating the most stable binding pose, often quantified by a scoring function that estimates the binding affinity.
For example, in silico molecular docking has been used to study the interaction between this compound and the anti-apoptotic B-cell lymphoma-2 (Bcl-2) protein. nih.gov These studies revealed a strong binding affinity, suggesting a potential mechanism for its pharmacological effects. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-target complex. frontiersin.org These simulations are used to assess the stability of the predicted binding pose from docking and to observe how the ligand and protein interact and adapt to each other in a simulated physiological environment. frontiersin.org
MMGBSA Calculation for Binding Energy Assessment
The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. scispace.comresearchgate.net It is often used as a post-processing step for molecular docking and MD simulation trajectories to provide a more accurate estimation of binding affinity than docking scores alone. frontiersin.org
The MMGBSA calculation estimates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov The total binding free energy (ΔG_bind) is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. researchgate.net This decomposition provides valuable insights into the primary forces driving the ligand-target interaction. scispace.com In the study of this compound's interaction with the Bcl-2 protein, a binding energy of -10.1 kcal/mol was reported, indicating a strong and favorable interaction. nih.gov Such a value is typically derived from methods like MMGBSA to quantify the stability of the protein-ligand complex. nih.gov
The table below summarizes the findings from a computational study on this compound.
| Computational Analysis of this compound Interaction | |
| Target Protein | B-cell lymphoma-2 (Bcl-2) |
| Computational Method | Molecular Docking & Molecular Dynamics |
| Reported Binding Energy | -10.1 kcal/mol |
Biological Activities and Mechanistic Investigations Pre Clinical
Antimicrobial Research
Antibacterial Activities against Gram-Positive Bacteria
Friedelan-3-one, a pentacyclic triterpenoid (B12794562), has demonstrated notable antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and its methicillin-resistant strains (MRSA). springermedizin.deacademicjournals.org Isolated from various plant sources, this compound has been the subject of multiple studies to evaluate its efficacy and potential mechanisms of action.
Research has shown that this compound exhibits a strong inhibitory effect on MRSA. springermedizin.de In one study, the compound, referred to as FRN, was found to be highly active against MRSA, creating a significant zone of growth inhibition and demonstrating a promising minimum inhibitory concentration (MIC). springermedizin.de Another study reported an MIC value of 10 µg/mL for this compound against MRSA. researchgate.netajol.infonih.gov This was further supported by findings where this compound isolated from Pterocarpus santalinoides showed an MIC of 10 µg/mL and a minimum bactericidal concentration (MBC) of 20 µg/mL against MRSA. researchgate.netajol.info Similarly, its activity against non-resistant S. aureus was also confirmed with an MBC of 10 µg/mL. researchgate.netajol.info
The antibacterial potential of this compound extends beyond direct inhibition. It has been investigated for its role in wound healing in the context of MRSA infections. Topical application of this compound on MRSA-infected wounds in mice led to a significant reduction in bacterial count and accelerated the wound healing process. springermedizin.de This was histologically evidenced by complete re-epithelialization and the formation of thick granulation tissue with regular collagen fiber deposition. springermedizin.de
Inhibition of Staphylococcus aureus (including MRSA) by this compound
| Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | researchgate.netajol.infonih.gov |
| Staphylococcus aureus (MRSA) | Minimum Bactericidal Concentration (MBC) | 20 µg/mL | researchgate.netajol.info |
| Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 10 µg/mL | researchgate.netajol.info |
The antibacterial spectrum of this compound extends to a variety of other Gram-positive bacteria. Studies have documented its effectiveness against pathogens such as Bacillus cereus, Bacillus subtilis, Staphylococcus epidermidis, Corynebacterium ulcerans, and Streptococcus pneumoniae. springermedizin.deresearchgate.netnih.govmdpi.com
This compound isolated from Dichapetalum albidum displayed an IC50 of 11.40 μg/mL against Bacillus cereus. nih.govresearchgate.netug.edu.gh Furthermore, friedelin (B1674157) extracted from Jatropha tanjorensis showed a significant zone of inhibition of 40 mm against B. cereus and 37 mm against S. epidermidis at a concentration of 2.5 mg/mL. mdpi.com
Research on this compound from Pterocarpus santalinoides demonstrated its activity against Corynebacterium ulcerans and Streptococcus pneumoniae. researchgate.netajol.infoajol.infonih.gov For S. pneumoniae, the compound exhibited a minimum bactericidal concentration (MBC) of 10 µg/mL. researchgate.netajol.infoajol.info While specific MIC values for C. ulcerans were part of a broader screening, the compound was shown to be active against it. researchgate.netajol.infoajol.info Some studies, however, have reported resistance of Corynebacterium ulcerans to certain isolated components containing this compound. chemsociety.org.ng
Efficacy of this compound against Various Gram-Positive Bacteria
| Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|
| Bacillus cereus | IC50 | 11.40 µg/mL | nih.govresearchgate.netug.edu.gh |
| Bacillus cereus | Zone of Inhibition | 40 mm (at 2.5 mg/mL) | mdpi.com |
| Staphylococcus epidermidis | Zone of Inhibition | 37 mm (at 2.5 mg/mL) | mdpi.com |
| Streptococcus pneumoniae | Minimum Bactericidal Concentration (MBC) | 10 µg/mL | researchgate.netajol.infoajol.info |
| Corynebacterium ulcerans | Activity | Active | researchgate.netajol.infoajol.info |
Beyond its intrinsic antibacterial properties, this compound has been identified as a potential bacterial resistance modulator. springermedizin.deajol.inforesearchgate.net This suggests that it can enhance the efficacy of conventional antibiotics against resistant bacterial strains. springermedizin.de
One study investigated the resistance-modifying activities of friedelin against three resistant strains of Staphylococcus aureus: SA1199B, RN4220, and XU212, which possess different multidrug resistance efflux pumps. mdpi.comajol.info While friedelin itself showed moderate antibacterial activity with MICs ranging from 128 to 256 µg/mL against these strains, its combination with standard antibiotics yielded significant results. mdpi.comajol.inforesearchgate.net
When combined with tetracycline, erythromycin, and norfloxacin (B1679917) at a sub-lethal concentration of 10 µg/mL, friedelin caused a two-fold increase in the potency of these antibiotics against the resistant strains. mdpi.comresearchgate.net This synergistic effect highlights the potential of this compound to be used in combination therapies to overcome bacterial resistance. springermedizin.de
Mechanistic studies have revealed that this compound can attenuate the virulence of MRSA by downregulating the expression of key virulence genes. springermedizin.de Specifically, the compound has been shown to effectively reduce the transcriptional levels of the seb and icaD genes. springermedizin.de
The seb gene is responsible for producing staphylococcal enterotoxin B, a superantigen that can cause severe immune responses. The icaD gene is crucial for the production of polysaccharide intercellular adhesin, which is essential for biofilm formation. springermedizin.de By downregulating these genes, this compound can inhibit two critical aspects of MRSA pathogenicity: toxin production and the ability to form protective biofilms. springermedizin.de
Quantitative RT-PCR analysis demonstrated that this compound (FRN) downregulated the expression of seb and icaD to 0.4 and 0.71, respectively, in a tested MRSA isolate. springermedizin.de This molecular evidence provides a deeper understanding of how this compound exerts its antibacterial effects beyond simple growth inhibition.
Antibacterial Activities against Gram-Negative Bacteria
The antimicrobial activity of this compound is not limited to Gram-positive bacteria; it has also shown efficacy against several Gram-negative species. ajol.info
One study reported that this compound isolated from Pterocarpus santalinoides exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Escherichia coli and a minimum bactericidal concentration (MBC) of 40 µg/mL. researchgate.netajol.infoajol.info However, another study indicated that some isolated components containing this compound were resisted by E. coli. chemsociety.org.ng Research on extracts from Salacia crassifolia, which contain this compound derivatives, also demonstrated in vitro antimicrobial activity against Salmonella typhimurium, Escherichia coli, and Pseudomonas aeruginosa. scielo.brscielo.br
Furthermore, friedelin extracted from Jatropha tanjorensis showed significant zones of inhibition against Klebsiella pneumoniae (40 mm), Proteus mirabilis (40 mm), and Vibrio cholera (38 mm) at a concentration of 2.5 mg/mL. mdpi.com
It is worth noting that some studies have reported poor or no antimicrobial activity of this compound against certain Gram-negative bacteria, suggesting that its efficacy can be strain-dependent. springermedizin.de
Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | researchgate.netajol.infoajol.info |
| Escherichia coli | Minimum Bactericidal Concentration (MBC) | 40 µg/mL | researchgate.netajol.infoajol.info |
| Klebsiella pneumoniae | Zone of Inhibition | 40 mm (at 2.5 mg/mL) | mdpi.com |
| Proteus mirabilis | Zone of Inhibition | 40 mm (at 2.5 mg/mL) | mdpi.com |
| Vibrio cholera | Zone of Inhibition | 38 mm (at 2.5 mg/mL) | mdpi.com |
Antifungal and Anticandidal Properties
This compound has demonstrated promising antifungal activity, particularly against Candida species. A study involving this compound from Pterocarpus santalinoides reported a Minimum Fungicidal Concentration (MFC) of 10 µg/ml for Candida tropicalis and 20 µg/ml for Candida krusei. ajol.inforesearchgate.netajol.info Another study noted its activity against C. krusei with an MIC of 4.88 µg/mL. nih.gov These findings suggest its potential as an anticandidal agent.
The antifungal scope of this compound also includes activity against other fungal pathogens. It has been shown to be effective against Cladosporium cucumerinum and Candida albicans. nih.goviupac.orgnih.gov Research has reported an MIC of 2.44 µg/ml for this compound against C. albicans. nih.govgsconlinepress.com One study documented a zone of inhibition of 11 mm against C. albicans at a concentration of 100 µg/mL. researchgate.net This broad-spectrum antifungal activity further enhances its profile as a potential therapeutic agent.
Table 2: Antifungal Activity of this compound
| Fungus | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|---|
| Candida tropicalis | 10 ajol.inforesearchgate.netajol.info | |||
| Candida krusei | 4.88 nih.gov | 20 ajol.inforesearchgate.netajol.info | ||
| Candida albicans | 2.44 nih.govgsconlinepress.com | 11 researchgate.net | 100 researchgate.net | |
| Cladosporium cucumerinum | Active nih.goviupac.orgnih.gov |
Antimycobacterial Studies (e.g., against Mycobacterium tuberculosis)
Several studies have highlighted the potential of this compound as an antimycobacterial agent. gsconlinepress.com It has demonstrated inhibitory activity against various species of Mycobacterium. gsconlinepress.com Friedelin isolated from Terminalia avicennioides showed significant activity against Mycobacterium bovis BCG with an MIC of 4.9 μg/ml. gsconlinepress.compsu.edu Another study reported activity against three non-pathogenic species of mycobacteria. biointerfaceresearch.comgsconlinepress.com These findings are particularly significant given the global health threat posed by tuberculosis. unifr.ch
Proposed Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)
The mode of action for terpenes like this compound is thought to involve the disruption of the cell membrane. ajol.info This disruption can lead to hyperpolarization of the cell membrane, which is an early indicator of membrane damage. frontiersin.org While the exact mechanisms are still under investigation, it is suggested that the lipophilic nature of these compounds allows them to interfere with the structure and function of the microbial cell membrane, ultimately leading to cell death. ufpe.br It has also been suggested that the presence of hydroxyl groups capable of forming hydrogen bonds with active sites of target enzymes could contribute to the antimicrobial activity. researchgate.net
Anti-inflammatory Investigations of this compound
This compound, a pentacyclic triterpenoid, has been the subject of multiple preclinical studies to evaluate its anti-inflammatory properties. mdpi.comscielo.bracademicjournals.orggsconlinepress.comresearchgate.netnih.gov These investigations have explored its effects on various inflammatory mediators, pathways, and enzymes.
Inhibition of Inflammatory Mediators and Pathways
Research has delved into the mechanisms by which this compound exerts its anti-inflammatory effects, focusing on its ability to modulate key molecules and signaling pathways involved in the inflammatory cascade.
Studies have shown that this compound can influence the release of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. thermofisher.com In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cell lines, this compound, isolated from Acer mandshuricum, demonstrated an inhibitory effect on TNF-α release. researchgate.netresearchgate.net At a concentration of 100 μM, it achieved a 23.5% inhibition of TNF-α. researchgate.netresearchgate.net However, another study reported that this compound only moderately inhibited the secretion of TNF-α in a murine microglial cell line at a concentration of 100 nM and showed no significant inhibition in LPS-stimulated RAW 264.7 cells. mdpi.comscielo.br
| Cell Line | Stimulant | This compound Concentration | % Inhibition of TNF-α Release | Reference |
| Murine RAW264.7 Macrophages | LPS | 100 μM | 23.5% | researchgate.netresearchgate.net |
| Murine Microglial Cells | Not Specified | 100 nM | Moderate Inhibition | mdpi.com |
| RAW 264.7 Macrophages | LPS | Not Specified | No Significant Inhibition | scielo.br |
The expression of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) is a crucial aspect of the inflammatory response. nih.govpor-journal.com Pre-clinical studies have indicated that this compound can modulate the gene expression of both COX-2 and iNOS. springermedizin.demdpi.com In a model of MRSA-infected wounds, this compound was found to downregulate the gene expression levels of Prostaglandin-Endoperoxide Synthase 2 (PGS-2), another name for COX-2. springermedizin.deresearchgate.net It has also been reported to down-regulate the expression of iNOS. mdpi.com However, one study noted that this compound only slightly inhibited the production of nitric oxide (NO) in RAW 264.7 cells and did not significantly inhibit the activity of nitric oxide synthase (NOS) in murine microglial cells. mdpi.com
Beyond its effect on TNF-α release, this compound has been investigated for its impact on the gene expression of pro-inflammatory cytokines. thermofisher.commdpi.com In a study on ethanol-induced gastric ulcers in mice, pretreatment with this compound was found to lower the levels of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6). mdpi.com This suggests that this compound can exert its anti-inflammatory effects by transcriptionally regulating these key signaling molecules. mdpi.com
| Cytokine | Model System | Effect of this compound | Reference |
| TNF-α | Ethanol-induced gastric ulcer in mice | Lowered levels | mdpi.com |
| IL-6 | Ethanol-induced gastric ulcer in mice | Lowered levels | mdpi.com |
Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase enzymes, including PGS-2 (COX-2). core.ac.uk Research has shown that this compound can reduce the inflammatory response by downregulating the gene expression of PGS-2. springermedizin.deresearchgate.net This downregulation leads to a decrease in prostaglandin (B15479496) synthesis, thereby contributing to the anti-inflammatory effect of the compound. springermedizin.de
Enzyme Inhibition Studies (e.g., Soybean Lipoxygenase, Human Leukocyte Elastase)
Direct inhibition of inflammatory enzymes is another mechanism through which compounds can exert anti-inflammatory activity.
Studies on the inhibitory activity of this compound against Soybean Lipoxygenase (SBL) have yielded positive results. nih.govmdpi.com It demonstrated promising inhibition of the SBL enzyme with an IC50 of 35.8 µM. researchgate.net The pentacyclic triterpene ring structure, along with the 3-keto group in ring A, is believed to contribute to its strong inhibitory activity by facilitating better binding to the enzyme's effector site. researchgate.net
The effect of this compound on Human Leukocyte Elastase (HLE), a serine protease involved in inflammation, has also been assessed. nih.govk-state.edu One study reported that this compound exhibited 68% of control HLE activity at a concentration of 25 μg/mL, indicating some level of inhibition. researchgate.netmdpi.com
| Enzyme | Result | Concentration | Reference |
| Soybean Lipoxygenase (SBL) | IC50 of 35.8 µM | 35.8 µM | researchgate.net |
| Human Leukocyte Elastase (HLE) | 68% of control activity | 25 μg/mL | researchgate.netmdpi.com |
Anticancer and Antitumor Research
This compound has been the subject of numerous investigations into its potential as an anticancer agent, demonstrating cytotoxic effects against a range of cancer cell lines and showing promise as a selective antitumoral compound. nih.govresearchgate.netbiointerfaceresearch.com
Cytotoxicity in Cancer Cell Lines
The compound has exhibited cytotoxic activity against several human cancer cell lines. nih.gov In a study evaluating triterpenes from Clusia studartiana, this compound was tested against melanoma (SKMEL 28) and myeloid leukemia (K562) cell lines. academicjournals.org While other compounds from the same plant showed inhibitory effects, this highlights the ongoing screening of this compound in cancer research. academicjournals.org
Further studies have quantified the cytotoxic potential of this compound. Against the human myeloid leukemia cell line K562, it demonstrated a half-maximal inhibitory concentration (IC50) of 79.55 ± 4.24 µM. rsc.org In the context of breast cancer, its cytotoxicity against the MDA-MB-231 cell line was observed to be greater than 100 µM. rsc.org Research on triterpenoids from Euphorbia lactea also reported dose-dependent cytotoxic activity of this compound against HCT116 cells. japsonline.comjapsonline.com Additionally, investigations into constituents from Mesua daphnifolia showed selective cytotoxic activities of this compound against cell lines including MDA-MB-231. nih.gov
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| K562 | Myeloid Leukemia | 79.55 ± 4.24 | rsc.org |
| SKMEL 28 | Melanoma | Not specified | academicjournals.org |
| HCT116 | Colon Carcinoma | Dose-dependent | japsonline.comjapsonline.com |
| A549 | Lung Carcinoma | Not specified | researchgate.net |
| MDA-MB-231 | Breast Cancer | >100 | nih.govrsc.org |
Exploration as Selective Antitumoral Agent
The potential of this compound and other triterpenes as selective antitumoral agents is an active area of research. academicjournals.org The principle of selective cytotoxicity is crucial in cancer therapy, aiming to eliminate cancer cells while sparing normal, healthy cells. smolecule.com Triterpenes, in general, are being investigated for their ability to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their antitumor effects. academicjournals.org
Antioxidant Properties
This compound has demonstrated notable antioxidant properties in various preclinical models. nih.govscielo.brnih.gov These properties are largely attributed to its ability to scavenge free radicals, which are unstable molecules that can cause cellular damage.
Free Radical Scavenging Activities
Research has shown that this compound possesses significant free radical scavenging capabilities. A study reported its excellent scavenging action against several types of radicals, with IC50 values of 21.1 µM for DPPH (2,2-diphenyl-1-picrylhydrazyl), 19.8 µM for hydroxyl radicals, 22.1 µM for nitric oxide radicals, and 21.9 µM for superoxide (B77818) radicals. researchgate.net Another study investigating compounds from Guibourtia ehie found that a related compound demonstrated potent antioxidant activity in the DPPH assay with an IC50 value of 36.4 ± 0.2 µM. nrfhh.com
Table 2: Free Radical Scavenging Activity of this compound
| Radical | IC50 (µM) | Reference |
|---|---|---|
| DPPH | 21.1 | researchgate.net |
| Hydroxyl | 19.8 | researchgate.net |
| Nitric Oxide | 22.1 | researchgate.net |
| Superoxide | 21.9 | researchgate.net |
Hepatoprotective Effects
The potential of this compound to protect the liver from damage has also been a focus of preclinical research. nih.gov Studies suggest that its antioxidant properties may contribute to these hepatoprotective effects. wikipedia.org The liver is a primary site for detoxification and is susceptible to damage from various toxins and oxidative stress. The presence of this compound in plants like Maytenus emarginata is linked to their traditional use and observed hepatoprotective activities in preclinical models. researchgate.net
Neuroprotective Studies
Emerging research indicates that this compound may possess neuroprotective properties. nih.govsmolecule.com Studies have explored its potential to protect nerve cells from damage. For instance, research has investigated its effects in models of neurotoxicity. nih.gov While the precise mechanisms are still under investigation, the antioxidant and anti-inflammatory activities of triterpenoids like this compound are thought to play a role in their neuroprotective potential. nih.gov
Antidiabetic and Lipid Metabolism Modulation (Pre-clinical Models)
This compound has demonstrated potential as an agent for managing diabetes and modulating lipid metabolism in pre-clinical studies. These investigations have highlighted its role in promoting glucose uptake, delaying carbohydrate metabolism, and improving hyperglycemia and hyperlipidemia.
In vitro studies have shown that this compound can promote glucose uptake in C2C12 myotubes, a cell line commonly used to study muscle glucose metabolism. researchgate.netnih.gov This effect is attributed to its ability to up-regulate the expression of phosphoinositide 3-kinase (PI3K) and glucose transporter type 4 (GLUT-4) transcripts. researchgate.netnih.govresearchgate.net The up-regulation of these key signaling molecules facilitates the transport of glucose into muscle cells, a crucial process for maintaining glucose homeostasis. researchgate.netnih.gov
Pre-clinical research indicates that this compound can delay carbohydrate metabolism by inhibiting the activity of α-amylase. researchgate.netnih.gov α-amylase is a key enzyme responsible for the breakdown of complex carbohydrates into simpler sugars. By inhibiting this enzyme, this compound can slow down the rate of glucose absorption from the gut, thereby helping to manage post-meal blood sugar spikes. A study reported that this compound, along with the extract it was isolated from, markedly inhibited α-amylase activity. researchgate.netnih.gov
Studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models have demonstrated the potential of this compound and related compounds to alleviate hyperglycemia and hyperlipidemia. researchgate.netnih.govnih.govnih.govajol.info In these models, the administration of extracts containing this compound or its derivatives led to a significant reduction in elevated blood glucose levels. researchgate.netnih.govnih.gov Furthermore, these treatments considerably improved altered serum lipid profiles, which are often associated with diabetes. researchgate.netnih.govajol.info This includes the reduction of total cholesterol, triglycerides, and LDL-cholesterol, with a concurrent increase in HDL-cholesterol. ajol.info
Table 1: Effects of this compound on Glucose Metabolism
| Activity | Model/System | Key Findings | References |
|---|---|---|---|
| Glucose Uptake Promotion | C2C12 myotubes | Upregulated PI3K and GLUT-4 transcripts, promoting glucose transport. | researchgate.netnih.govresearchgate.net |
| Delay of Carbohydrate Metabolism | In vitro assay | Markedly inhibited α-amylase activity. | researchgate.netnih.gov |
| Amelioration of Hyperglycemia | Streptozotocin-induced diabetic rats | Significantly reduced elevated blood glucose levels. | researchgate.netnih.govnih.gov |
| Amelioration of Hyperlipidemia | Streptozotocin-induced diabetic rats | Corrected altered serum lipid profiles. | researchgate.netnih.govajol.info |
Anticonvulsant Activity (Pre-clinical Models)
This compound has been investigated for its potential anticonvulsant effects in pre-clinical models of epilepsy.
Research has shown that this compound provides protection against convulsions induced by chemical agents such as pentylenetetrazole (PTZ) and picrotoxin (B1677862) in mice. academicjournals.orgresearchgate.netacademicjournals.orgresearchgate.net In these studies, this compound demonstrated a significant anticonvulsant effect, with one study reporting up to 83% protection of animals against convulsions. academicjournals.orgresearchgate.netacademicjournals.orgresearchgate.net This protective effect was observed in models of epileptic seizures chemically induced in mice, suggesting its potential as an antiepileptic agent. academicjournals.orgacademicjournals.org
Table 2: Anticonvulsant Activity of this compound
| Convulsant Agent | Animal Model | Observed Effect | References |
|---|---|---|---|
| Pentylenetetrazole (PTZ) | Mice | Showed anticonvulsant effects and protection against seizures. | academicjournals.orgresearchgate.netacademicjournals.orgresearchgate.net |
| Picrotoxin (PCT) | Mice | Showed anticonvulsant effects and up to 83% protection against convulsions. | academicjournals.orgresearchgate.netacademicjournals.orgresearchgate.net |
Anti-ulcer Activity
The anti-ulcer potential of this compound (referred to as friedelin in some studies) has been a subject of investigation. researchgate.net One study reported that friedelin possesses anti-ulcer activity. researchgate.net However, another study evaluating the antiulcerogenic activity of friedelan-3β-ol and friedelin isolated from Maytenus ilicifolia found that these triterpenes did not decrease gastric ulcers in an indomethacin-induced ulcer model in rats. nih.gov This indicates that while there is some evidence for its gastroprotective effects, further research is needed to conclusively establish its anti-ulcer properties and the specific models in which it is effective.
Agricultural and Ecological Significance
This compound has demonstrated notable effects in agricultural and ecological contexts, positioning it as a compound of interest for the development of natural alternatives to synthetic agrochemicals. nih.govsmolecule.comresearchgate.netresearchgate.net
This compound has been recognized for its antifeedant and anti-insect properties. nih.govresearchgate.netresearchgate.netmdpi.com Research has shown its effectiveness against various insect pests, including Spodoptera littoralis and Helicoverpa armigera. nih.gov The insecticidal activity of this compound and its derivatives has been investigated, with structural modifications to its A-ring enhancing its potency. acs.org This suggests that this compound could serve as a scaffold for developing new insect control agents. acs.org
Table 1: Antifeedant and Anti-insect Activity of this compound and its Derivatives
| Compound/Derivative | Target Insect | Observed Effect | Reference |
|---|---|---|---|
| This compound | Spodoptera littoralis, Helicoverpa armigera | Anti-insect action | nih.gov |
The potential of this compound as a natural herbicide stems from its phytotoxic activities. nih.gov Studies have shown that it can inhibit the germination of both roots and shoots in various plant species. nih.gov For instance, the compound has demonstrated inhibitory effects on the germination of wheat, rice, and pea seeds. nih.gov One of the proposed mechanisms for its phytotoxic effects is the inhibition of photosynthesis. nih.gov While this compound itself shows some phytotoxic potential, certain structural modifications have been explored, though they did not consistently result in more potent phytotoxic agents. acs.org For example, while the triterpene has been isolated from Vismia japurensis, a plant known for its phytotoxic extracts, the direct contribution of this compound to this activity in the plant requires further specific investigation. scielo.brscielo.br
Table 2: Phytotoxic Effects of this compound on Seed Germination
| Plant Species | Effect | Reference |
|---|---|---|
| Wheat | Inhibition of root and shoot germination | nih.gov |
| Rice | Inhibition of root and shoot germination | nih.gov |
Beyond its effects on insects and plants, this compound has been noted for its capacity to alter the microbial ecology of the soil. nih.govsmolecule.comnih.govcabidigitallibrary.org This ability to modulate the dynamics of soil microbial communities underscores its potential significance in agriculture. nih.gov The specific impacts of this compound on different microbial populations and the resulting ecological consequences are areas that warrant further detailed research to fully understand its role in soil health and plant-microbe interactions.
Wound Healing Investigations (Pre-clinical Models)
Pre-clinical studies have highlighted the promising wound healing properties of this compound. These investigations have primarily utilized in vitro models, such as keratinocyte cell cultures, to elucidate the compound's mechanisms of action.
A key aspect of wound healing is the migration of keratinocytes to close the wound. nih.gov In vitro studies, often employing a "scratch assay," have demonstrated that this compound can significantly reduce the "wound area" in a cell culture model. springermedizin.deresearchgate.netnih.govpressbooks.pub It has been observed to enhance the migration of keratinocytes, a critical step in the re-epithelialization process of the skin. springermedizin.deresearchgate.netnih.gov For example, at a non-toxic concentration, this compound was shown to substantially decrease the open wound area in a scratch assay after 48 hours. nih.gov
The mechanisms underlying the enhanced keratinocyte migration promoted by this compound involve the modulation of key proteins. springermedizin.deresearchgate.net Research indicates that this compound increases the synthesis of matrix metalloproteinase-9 (MMP-9). springermedizin.deresearchgate.netnih.gov MMP-9 is an enzyme that plays a role in the breakdown of the extracellular matrix, a process necessary for cell migration during wound healing. mdpi.com
Furthermore, this compound has been shown to increase the gene expression of keratin-17 (KRT-17). springermedizin.deresearchgate.netnih.gov Keratin-17 is a protein involved in keratinocyte proliferation and the maintenance of skin homeostasis. nih.gov By upregulating these specific proteins, this compound appears to actively support the cellular processes essential for effective wound repair. springermedizin.deresearchgate.netnih.gov
Table 3: Mechanistic Effects of this compound on Wound Healing Markers in Keratinocytes
| Marker | Effect | Reference |
|---|---|---|
| Matrix Metalloproteinase-9 (MMP-9) Synthesis | Increased | springermedizin.deresearchgate.netnih.gov |
Promotion of Wound Contraction, Re-epithelization, and Angiogenesis (e.g., in MRSA-infected wound models)
This compound, a pentacyclic triterpenoid, has demonstrated significant potential in promoting the healing of wounds, particularly those infected with Methicillin-resistant Staphylococcus aureus (MRSA). springermedizin.de In preclinical studies using MRSA-infected wound models in mice, treatment with this compound has been shown to accelerate the healing process by positively influencing several key stages of tissue repair. springermedizin.deresearchgate.net
The application of this compound to infected wounds resulted in a significant reduction in the wound size and a lower bacterial count compared to untreated groups. springermedizin.de This antibacterial action is crucial, as a high bacterial load is a primary factor in delayed wound healing. researchgate.net The compound has shown moderate in vitro antimicrobial activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 10 µg/mL. researchgate.net
Histological analysis of wound tissue from treated models revealed marked improvements in healing parameters. springermedizin.deresearchgate.net Treatment with this compound led to an increase in wound contraction and promoted complete re-epithelialization, the process by which keratinocytes migrate to cover the wound surface. springermedizin.de In a dose-dependent manner, treated groups showed thick granulation tissue characterized by regular and dense collagen fiber deposition, which is essential for restoring the tensile strength of the skin. springermedizin.de
Furthermore, this compound was observed to enhance angiogenesis, the formation of new blood vessels from pre-existing ones. This was evidenced by a higher immune expression of vascular endothelial growth factor (VEGF) and alpha-smooth muscle actin (α-SMA) in treated wounds. springermedizin.de Angiogenesis is a critical step in wound healing, as it supplies necessary oxygen and nutrients to the regenerating tissue. nih.gov The compound also helped reduce inflammatory cell infiltration in the wound area. springermedizin.de
The table below summarizes the histological findings in an MRSA-infected wound model following treatment.
| Histological Parameter | Non-infected | MRSA-infected | MRSA + Vancomycin | MRSA + this compound (20 ppm) | MRSA + this compound (40 ppm) |
|---|---|---|---|---|---|
| Re-epithelization | ++++ | - | ++ | +++ | ++++ |
| Congestion | + | ++++ | ++ | + | + |
| Exudation | - | ++++ | ++ | + | - |
| Inflammatory Cells | + | ++++ | ++ | + | + |
| Hemorrhage | - | +++ | + | - | - |
| Granulation Tissue | ++++ | + | ++ | +++ | ++++ |
| Angiogenesis | ++ | + | ++ | +++ | ++++ |
| Collagen | ++++ | - | ++ | +++ | ++++ |
Data adapted from a study on MRSA-infected wounds. researchgate.net Key: - (Absent), + (Mild), ++ (Moderate), +++ (Marked), ++++ (Severe).
Bioinformatics and In Silico Pharmacological Target Prediction
Bioinformatics and in silico methods, such as molecular docking and target prediction, have been employed to investigate the pharmacological potential of this compound and elucidate its mechanisms of action. biointerfaceresearch.comresearchgate.net These computational approaches allow for the prediction of molecular targets and the simulation of ligand-protein interactions, providing insights into the compound's biological activities before extensive laboratory testing. researchgate.net
Target Prediction and Molecular Docking
In silico target prediction studies for this compound have identified several potential molecular targets. biointerfaceresearch.comresearchgate.netnih.gov The primary predicted targets in humans were found to be carbonic anhydrase (CA) genes, with a probability of approximately 50%. biointerfaceresearch.comresearchgate.net Other in silico studies have explored the interaction of this compound with different protein targets, including the anti-apoptotic B-cell lymphoma-2 (Bcl-2) protein, where it showed a strong binding energy. nih.gov
Molecular docking simulations have been crucial in visualizing and quantifying the interaction between this compound and its predicted targets. biointerfaceresearch.comresearchgate.net These studies calculate a docking score, which represents the binding affinity between the ligand (this compound) and the protein. For its primary predicted target, carbonic anhydrase, detailed docking studies have been performed. biointerfaceresearch.com
The table below presents the results of a molecular docking simulation of this compound with human carbonic anhydrase isozymes.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Carbonic Anhydrase I (CA I) | 1AZM | -9.8 | His67, Gln69, His96, Gln94, Leu201, Pro204, Thr202, Val123, His202 |
| Carbonic Anhydrase II (CA II) | 1CA2 | -9.7 | His64, Gln92, His94, His119, Thr199, Thr200, Pro202, Trp209 |
| Carbonic Anhydrase IV (CA IV) | 1ZNC | -8.7 | His118, Thr198, Thr199, Pro201, Trp208 |
Data from in silico molecular docking study. biointerfaceresearch.com
Interaction with Carbonic Anhydrase (CA) Genes and Proteins
Computational analyses predict that this compound's biological activity may be moderately modulated through its interaction with carbonic anhydrases (CAs). biointerfaceresearch.comresearchgate.net CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in various physiological and pathological processes. nih.gov
In silico studies showed that this compound targeted human CA genes with a probability of around 50%. biointerfaceresearch.comresearchgate.net Further molecular docking simulations investigated the binding of this compound to the active sites of three human CA isozymes: CA I, CA II, and CA IV. The results indicated that this compound binds to these proteins with varying affinities, in the order of CA I > CA II > CA IV. biointerfaceresearch.comresearchgate.net The interactions primarily involve different amino acid residues within the binding sites of each isozyme. biointerfaceresearch.com
To further assess the stability of these interactions, Molecular Mechanics/Generalized Born Surface Area (MMGBSA) calculations were performed. For the this compound-CA I complex, the binding free energy improved from -31.190 kcal/mol at the beginning of the simulation (0 ns) to -34.911 kcal/mol after 100 ns, suggesting the formation of a stable complex. biointerfaceresearch.comresearchgate.net These findings provide a predictive model for how this compound might exert some of its pharmacological effects, such as its anti-ulcer activity, through the modulation of carbonic anhydrase activity. biointerfaceresearch.com
Phylogenetic Analysis of Related Enzymes
To understand the evolutionary context of the predicted protein targets of this compound, a phylogenetic analysis of carbonic anhydrases (CAs) was conducted. biointerfaceresearch.comresearchgate.net This analysis compared the sequences of human CAs with those from various bacteria. biointerfaceresearch.com The resulting phylogenetic tree revealed that the CAs from the bacteria Vibrio cholerae and Streptococcus pneumoniae are closely related to human CAs. biointerfaceresearch.comresearchgate.net This evolutionary relationship is significant because it suggests that compounds targeting human CAs might also have an effect on the CAs of these pathogenic bacteria, which aligns with the known antimicrobial properties of this compound. biointerfaceresearch.com
Advanced Analytical Methodologies for Friedelan 3 One Quantification
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its application for the direct quantification of Friedelan-3-one using UV detection presents challenges. Most triterpenoids, including this compound, are characterized by a lack of strong ultraviolet (UV) absorbing groups or chromophores in their structure. nih.govxjtu.edu.cn This inherent property results in low UV absorption, which can compromise the sensitivity of the analysis. nih.govthermoscientific.com
To achieve better sensitivity, detection at low wavelengths, typically between 205-210 nm, is often necessary. nih.gov However, operating in this range can be problematic due to intense solvent absorption, which limits the choice of mobile phase and other chromatographic parameters. nih.gov For instance, while acetonitrile (B52724) is a common solvent in reversed-phase HPLC and is more transparent at lower UV wavelengths, achieving adequate separation of triterpenoids can be difficult, sometimes necessitating the use of other solvents like methanol (B129727). ffhdj.com
Despite these challenges, HPLC systems equipped with a UV/VIS detector are standard in many laboratories. A typical system includes a high-pressure pump, a column oven to maintain temperature, and a UV detector capable of monitoring a wide range of wavelengths. chromatographyonline.com For compounds that lack a native chromophore, chemical derivatization can be employed as a pre-column or post-column strategy to attach a UV-absorbing tag to the molecule, thereby enhancing detection. xjtu.edu.cn However, for routine analysis without derivatization, alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS) are often preferred for their superior sensitivity and resolution with triterpenoids. thermoscientific.comresearchgate.net
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for quantification and identification. GC-based methods are often cited as the main analytical approaches for this compound. mdpi.com
Analyses are typically performed on capillary columns, such as those with a 50% phenyl-50% methyl-polysiloxane stationary phase. nih.gov Common operating conditions involve high temperatures for the injector and detector to ensure the volatilization and detection of the high-molecular-weight triterpene. For example, methods have been developed using an injector temperature of 280 °C and an FID detector at 320 °C, with the column held at an isothermal temperature of 300 °C. mdpi.comnih.govresearchgate.net GC-MS methods may use slightly different temperature programs, such as an isothermal period at 80 °C followed by a ramp up to 285 °C, to separate various compounds in an extract. mdpi.com
Enhanced Throughput Techniques (e.g., Multiple Injections in a Single Experimental Run - MISER)
A study applying the MISER technique to the GC-FID analysis of this compound and friedelan-3-ol in Maytenus ilicifolia leaf extracts demonstrated a substantial increase in productivity. nih.govwiley.com By performing three consecutive injections in one run, the instrumental throughput was increased by a factor of approximately 2.6 compared to the conventional single-injection method. nih.govwiley.com This translated to an increase from 4 samples per hour to 10 samples per hour, including the solid-phase extraction step. wiley.com The success of the MISER method relies on a well-resolved chromatogram where the target analytes elute in a region clear of interference from the solvent front or other major matrix components. wiley.com
Method Validation Parameters (e.g., Linearity, Limit of Detection, Limit of Quantification)
The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. Standard validation parameters are defined by guidelines such as those from the International Council for Harmonisation (ICH) or ISO/IEC 17025. redalyc.orgresearchgate.net These parameters include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). redalyc.orgnyc.govnih.gov
For the GC-FID method utilizing the MISER technique for this compound, validation demonstrated excellent performance. The method showed good linearity with a coefficient of determination (R²) greater than 0.99. nih.govresearchgate.net The sensitivity of the method was established with a Limit of Detection (LOD) of 0.44 mg L⁻¹ and a Limit of Quantification (LOQ) of 1.16 mg L⁻¹ for this compound. nih.govresearchgate.netresearchgate.net In another example using a different technique (HPTLC), the LOD and LOQ for this compound were found to be 32.15 ng/band and 97.44 ng/band, respectively, with intraday and interday precision (%RSD) at 0.9% and 0.78%, and an average recovery (accuracy) of 98.55%. researchgate.net These values confirm that the analytical methods are sufficiently sensitive and reliable for the quantification of this compound in various samples.
GC-FID Method Validation Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | >0.99 | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.44 mg L⁻¹ | nih.govresearchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | 1.16 mg L⁻¹ | nih.govresearchgate.netresearchgate.net |
Integration of Extraction and Analytical Methods (e.g., SFE-GC)
The integration of sample extraction with analytical instrumentation offers numerous advantages, including reduced sample handling, lower solvent consumption, and improved analytical sensitivity. ajgreenchem.com Supercritical Fluid Extraction (SFE) coupled directly online with Gas Chromatography (SFE-GC) is a powerful green technology for the analysis of compounds like this compound from solid matrices. nih.govresearchgate.net
SFE commonly uses supercritical carbon dioxide (SC-CO₂), a non-toxic and non-flammable solvent, to selectively extract analytes. ajgreenchem.com The solvating power of SC-CO₂ can be fine-tuned by modifying parameters such as pressure, temperature, and the addition of a co-solvent (modifier) like ethanol (B145695). researchgate.netjfda-online.com For this compound extraction from sources like cork, SFE has been performed at pressures around 300 bar and temperatures ranging from 40-80 °C, sometimes with the addition of ethanol to enhance extraction efficiency and selectivity. researchgate.net
In an online SFE-GC system, the extracted analytes are transferred directly from the extraction cell to the GC column for immediate analysis. This minimizes the risk of analyte loss and contamination that can occur during offline sample preparation steps. researchgate.net This integrated approach is particularly advantageous for the analysis of terpenes from complex plant materials and resins. researchgate.net
SFE Conditions for this compound Extraction
| Parameter | Condition | Source Material | Reference |
|---|---|---|---|
| Pressure | 300 bar | Quercus cerris cork | researchgate.net |
| Temperature | 40-80 °C | Quercus cerris cork | researchgate.net |
| Co-solvent | Ethanol (0 and 5 wt%) | Quercus cerris cork | researchgate.net |
| Subsequent Analysis | GC-MS | Quercus cerris cork | researchgate.net |
Future Perspectives in Friedelan 3 One Research
Advancements in Sustainable Production Methods
The limited availability of Friedelan-3-one from natural plant sources and the challenges associated with its chemical synthesis have spurred the development of more sustainable and efficient production methods. nih.govresearchgate.net Biotechnological approaches, particularly using engineered microorganisms, are at the forefront of these efforts.
Recent breakthroughs have demonstrated the feasibility of producing this compound in genetically engineered yeast, such as Saccharomyces cerevisiae. nih.govnih.gov By leveraging tools like CRISPR/Cas9 for gene editing and overexpressing key enzymes in the biosynthetic pathway, researchers have successfully reconstituted the production of this compound in yeast. ccmu.edu.cnnih.govfrontiersin.org One study reported achieving a titer of 37.07 mg/L in a shake flask culture through protein modification and medium optimization. ccmu.edu.cnnih.gov Further metabolic engineering strategies, including enhancing the activity of crucial enzymes, mitigating promoter inhibition, and reducing the metabolic flux of competing pathways, have led to a significant increase in production, reaching up to 1500 mg/L. acs.org
In addition to yeast, other microbial systems are being explored as potential production platforms. The goal is to create stable, high-yielding strains that can serve as a reliable and scalable source of this compound, thereby reducing reliance on plant extraction and complex chemical synthesis. frontiersin.org
Modern extraction techniques are also being refined to be more environmentally friendly. nih.gov Methods such as ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) offer reduced solvent consumption and lower environmental impact compared to traditional methods like Soxhlet extraction. mdpi.com
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of this compound is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256). nih.govmdpi.com This initial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.com In the medicinal plant Tripterygium wilfordii, two specific OSCs, TwOSC1 and TwOSC3, have been identified as friedelin (B1674157) synthases, responsible for producing this compound as their primary product. ccmu.edu.cnnih.gov
The pathway then proceeds through a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s), to produce a variety of bioactive triterpenoids, including the potent anticancer compound celastrol (B190767), for which this compound is a key precursor. researchgate.netbiorxiv.org For instance, the enzyme ThCYP712K1 from Tripterygium hypoglaucum has been shown to catalyze the oxidation of this compound at the C-29 position, leading to the formation of maytenoic acid and polpunonic acid, crucial intermediates in the celastrol biosynthetic pathway. researchgate.netcjnmcpu.comcjnmcpu.com
Future research will focus on identifying and characterizing the complete set of enzymes involved in the this compound biosynthetic pathway and its subsequent conversion to other valuable triterpenoids. This knowledge is not only fundamental to understanding plant secondary metabolism but is also critical for the successful metabolic engineering of microbial hosts for high-level production. The elucidation of these enzymatic steps will enable the reconstruction of entire biosynthetic pathways in heterologous systems, paving the way for the sustainable production of a wide range of friedelane-type triterpenoids. ccmu.edu.cn
Discovery of New Biological Activities and Underlying Mechanisms
This compound has a well-documented profile of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective effects. nih.govnih.gov However, ongoing research continues to uncover new therapeutic potentials and delve deeper into the molecular mechanisms that underpin these actions.
Recent studies have highlighted its potential in managing metabolic disorders. For example, this compound has been shown to promote glucose uptake in C2C12 muscle cells by up-regulating PI3K and GLUT-4 transcripts, suggesting its utility in the management of diabetes. colab.ws It has also demonstrated hypoglycemic and anti-hyperlipidemic activities in animal models. colab.ws
In the context of cancer, this compound has exhibited cytotoxic effects against various cancer cell lines, including human MCF-7 breast cancer cells. nih.gov Its derivatives have shown promise as inhibitors of DNA topoisomerase IIα, a key enzyme in cell proliferation. nih.gov
Furthermore, its anticonvulsant properties have been demonstrated in studies where it offered significant protection against chemically induced seizures in mice. academicjournals.orgbiointerfaceresearch.com Research has also pointed to its potential role in managing ulcerative colitis by modulating autophagy. nih.gov
Future investigations will likely focus on:
Screening this compound against a broader range of diseases.
Utilizing network pharmacology and other "omics" approaches to identify novel protein targets and signaling pathways. nih.govbiointerfaceresearch.com
Conducting more extensive preclinical studies to validate its efficacy and elucidate its mechanisms of action in various disease models.
Development of Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound contributes to its biological activity and for designing more potent and selective analogs. While SAR studies on this compound are still in their early stages, some key insights have emerged.
For example, the presence of a keto group at the C-3 position in the A-ring appears to be important for some of its biological activities, such as the inhibition of soybean lipoxygenase, which is relevant to its anti-inflammatory effects. researchgate.netresearchgate.net Modifications to the A-ring have been shown to enhance its insecticidal activity. acs.org
The synthesis of various oxygenated derivatives and their evaluation as DNA topoisomerase IIα inhibitors have provided initial SAR data for its anticancer potential. nih.gov Similarly, the creation of pyrazine (B50134) derivatives has been explored to enhance its antimicrobial properties. sigmaaldrich.com
Future SAR studies will need to be more systematic and comprehensive. This will involve the synthesis of a wider array of derivatives with modifications at different positions of the pentacyclic scaffold. These studies, combined with computational modeling and molecular docking, will help to:
Identify the key pharmacophoric features of the this compound molecule.
Establish clear relationships between specific structural modifications and changes in biological activity.
Guide the rational design of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. mdpi.comrsc.org
Innovation in Derivatization for Targeted Applications
Building upon SAR studies, the innovative derivatization of this compound is a key strategy for developing compounds with targeted applications and enhanced therapeutic profiles. This involves chemically modifying the core structure to improve its potency, selectivity, and drug-like properties.
Several derivatization approaches have been explored:
Synthesis of Oxygenated Derivatives: The introduction of additional oxygen-containing functional groups has been investigated to create analogs with potent DNA topoisomerase IIα inhibitory activity for cancer therapy. nih.gov
Formation of Heterocyclic Derivatives: The synthesis of 1,4-pyrazine derivatives has been shown to yield compounds with significant antimicrobial activity. sigmaaldrich.com
Modifications of the A-ring: The creation of derivatives such as friedel-3-enol acetate (B1210297), friedel-2-oxo-3-enol acetate, and friedel-2-ene derivatives has been reported. sigmaaldrich.com Additionally, the synthesis of oximes and lactams from the A-ring has led to enhanced insecticidal properties. acs.org
Future innovations in derivatization will likely focus on:
Prodrug Strategies: Designing derivatives that are converted to the active form of this compound at the target site to improve bioavailability and reduce off-target effects.
Conjugation to Targeting Moieties: Attaching this compound to molecules that specifically recognize cancer cells or other pathological tissues to enhance targeted delivery.
Development of Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic activities.
These innovative derivatization strategies hold the promise of transforming this compound from a promising natural product into a clinically viable therapeutic agent for a range of diseases.
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize this compound research. These high-throughput approaches provide a holistic view of the biological systems involved in its production and its effects on cellular processes.
In the context of biosynthesis and production:
Transcriptome analysis of this compound-producing plants, like Tripterygium wilfordii, has been instrumental in identifying the genes encoding key biosynthetic enzymes, such as oxidosqualene cyclases and CYP450s. ccmu.edu.cnnih.gov
Genome sequencing provides a complete blueprint of the genetic information, facilitating the discovery of entire biosynthetic gene clusters. biorxiv.org
Metabolomics allows for the comprehensive analysis of the metabolic profile of engineered microbial strains, enabling the identification of bottlenecks in the biosynthetic pathway and guiding further metabolic engineering efforts.
In the context of understanding its biological activity:
Network pharmacology , an approach that integrates data from multiple sources, has been used to predict the molecular targets and signaling pathways through which this compound exerts its therapeutic effects, for example, in ulcerative colitis. nih.gov
Proteomics can identify the proteins that interact with this compound, providing insights into its mechanism of action.
Transcriptomics can reveal the changes in gene expression induced by this compound treatment, helping to elucidate the downstream cellular responses.
The continued application and integration of these omics technologies will accelerate the pace of discovery in this compound research, from the optimization of its production to the comprehensive elucidation of its therapeutic mechanisms.
Q & A
Q. How can Friedelan-3-one be reliably characterized in plant extracts, and what analytical methods minimize false positives?
Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and nuclear magnetic resonance (NMR) spectroscopy. Cross-validate results with mass spectrometry (MS) to confirm molecular weight (426.73 g/mol, C₃₀H₅₀O) and structural features. Compare retention times and spectral data against authenticated reference standards, as misidentification is common in triterpenoid analysis .
Q. What solvent systems are optimal for isolating this compound from complex matrices like plant resins?
Methodological Answer: Employ sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to fractionate non-polar triterpenoids. Column chromatography using silica gel with gradient elution (hexane:acetone ratios) improves purity. Validate purity via melting point analysis (reported 263–265°C) and thin-layer chromatography (TLC) with vanillin-sulfuric acid visualization .
Q. How do researchers address batch variability in this compound yields during phytochemical extraction?
Methodological Answer: Standardize plant material by geographic origin, harvest season, and drying protocols. Use response surface methodology (RSM) to optimize extraction parameters (e.g., temperature, solvent ratio, time). Include internal standards (e.g., betulinic acid) in HPLC workflows to normalize yield calculations .
Advanced Research Questions
Q. What molecular dynamics simulations clarify this compound’s membrane permeability in pharmacological studies?
Methodological Answer: Apply all-atom molecular dynamics (MD) simulations in lipid bilayer models (e.g., POPC membranes) to assess partitioning behavior. Parameterize force fields using quantum mechanical calculations (e.g., DFT) for this compound’s fused pentacyclic structure. Validate predictions with in vitro Caco-2 cell permeability assays .
Q. How can contradictory results in this compound’s anti-inflammatory activity be resolved across in vitro and in vivo models?
Methodological Answer: Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosage, administration route). Employ species-specific primary cell lines (e.g., murine vs. human macrophages) to test cytokine modulation (IL-6, TNF-α). Use knockout mouse models to isolate NF-κB pathway interactions .
Q. What metabolomics approaches elucidate this compound’s role in plant stress responses?
Methodological Answer: Perform untargeted LC-MS/MS metabolomics on this compound-producing plants under abiotic stress (e.g., drought, UV exposure). Integrate data with transcriptomic analysis (RNA-seq) to identify co-expressed biosynthetic genes (e.g., oxidosqualene cyclases). Apply pathway enrichment tools (KEGG, PlantCyc) to map triterpenoid regulatory networks .
Methodological Frameworks for Study Design
Q. How to apply the PICOT framework to structure this compound toxicity studies?
- P opulation: Rodent models (e.g., Sprague-Dawley rats) vs. human hepatocyte cell lines.
- I ntervention: Dose escalation (10–100 mg/kg) over 28 days.
- C omparison: Vehicle control vs. positive controls (e.g., cyclophosphamide).
- O utcome: Histopathological scoring of liver/kidney tissues.
- T imeframe: Acute (72 hr) vs. chronic (4-week) exposure .
Q. What FINER criteria ensure ethical rigor in this compound’s ecological research?
- F easible: Field sampling permits and LC-MS instrument access.
- I nteresting: Novelty in triterpenoid ecological roles (e.g., allelopathy).
- N ovel: Gap in understanding this compound’s antifungal synergies.
- E thical: Compliance with Nagoya Protocol for plant genetic resources.
- R elevant: Conservation implications for this compound-rich species .
Data Management and Reproducibility
Q. How to archive this compound spectral data for FAIR compliance?
Methodological Answer: Deposit raw NMR (FID files), MS (mzML), and chromatograms in repositories like MetaboLights or Zenodo. Annotate metadata using controlled vocabularies (e.g., ChEBI for compound ID: CHEBI:65814). Provide experimental details (e.g., NMR spectrometer frequency, column type) to enable replication .
Q. What statistical models address heteroscedasticity in this compound bioassay datasets?
Methodological Answer: Use weighted least squares (WLS) regression or Box-Cox transformations to stabilize variance. Apply mixed-effects models for nested data (e.g., technical replicates across labs). Report effect sizes with 95% confidence intervals instead of p-values alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
